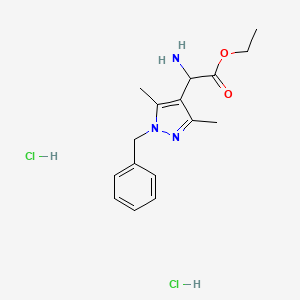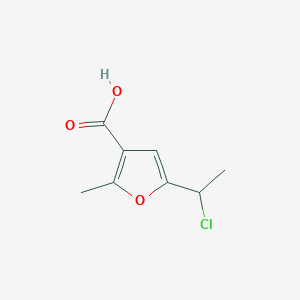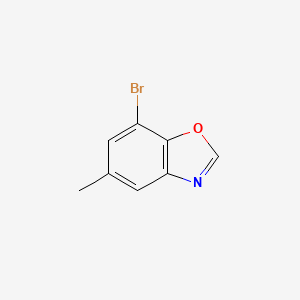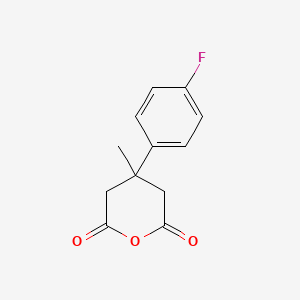
4-(oxolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxolan-2-yl)aniline, also known as 4-ethoxyaniline, is an organic compound that is used in a variety of scientific and industrial applications. It is a derivative of aniline, an aromatic amine, and is an important intermediate in the synthesis of a variety of compounds. 4-(Oxolan-2-yl)aniline has been studied extensively for its various biochemical and physiological effects, as well as its potential applications in research and industrial settings.
Aplicaciones Científicas De Investigación
4-(Oxolan-2-yl)aniline is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of other compounds, such as dyes and pharmaceuticals. It has also been studied for its potential applications in materials science, such as in the synthesis of polymers and other materials. Additionally, 4-(oxolan-2-yl)aniline has been studied for its potential applications in biochemistry, such as in the synthesis of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 4-(oxolan-2-yl)aniline is not fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds. It is also believed that the compound may have an effect on the activity of certain hormones, such as adrenaline and noradrenaline.
Biochemical and Physiological Effects
4-(Oxolan-2-yl)aniline has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of other compounds. It has also been shown to have an effect on the activity of certain hormones, such as adrenaline and noradrenaline. Additionally, the compound has been shown to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Oxolan-2-yl)aniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it an ideal starting material for a variety of experiments. Additionally, the compound is relatively stable and non-toxic, making it safe to handle and store. However, the compound is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
The potential future directions for 4-(oxolan-2-yl)aniline are numerous. One potential direction is to further explore its potential applications in biochemistry, such as in the synthesis of proteins and enzymes. Additionally, further research could be conducted on its potential effects on hormones and neurotransmitters, as well as its potential effects on the metabolism of other compounds. Finally, further research could be conducted on its potential applications in materials science, such as in the synthesis of polymers and other materials.
Métodos De Síntesis
4-(Oxolan-2-yl)aniline can be synthesized from aniline by a process known as ethoxylation. In this process, aniline is reacted with ethylene oxide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to produce 4-(oxolan-2-yl)aniline. The reaction is typically carried out at elevated temperatures in order to facilitate the reaction. The reaction is reversible, so the product can be separated from the reaction mixture by distillation.
Propiedades
IUPAC Name |
4-(oxolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQJAVZAGLCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)


![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)


![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)


![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)
